

An In-depth Technical Guide to the Synthesis of Dantrolene Sodium

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Compound of Interest

Compound Name: **Dantrolene Sodium**

Cat. No.: **B1669809**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of **dantrolene sodium**, a critical therapeutic agent for malignant hyperthermia and muscle spasticity. The document details the synthetic pathways, experimental protocols, and analytical data for the core compound and its key intermediates. All quantitative data is summarized in structured tables, and the synthesis pathway is visualized using process diagrams.

Overview of the Synthetic Pathway

The most common and industrially relevant synthesis of **dantrolene sodium** is a multi-step process that begins with commercially available starting materials. The overall synthesis can be conceptually divided into three main stages:

- Synthesis of the key aldehyde intermediate: 5-(4-nitrophenyl)-2-furaldehyde is prepared via a Meerwein arylation reaction.
- Synthesis of the hydantoin precursor: 1-Aminohydantoin hydrochloride is synthesized from a semicarbazone derivative.
- Condensation and salt formation: The aldehyde and hydantoin precursors are condensed to form dantrolene, which is subsequently converted to its sodium salt.

Physicochemical Properties of Key Compounds

A summary of the key physicochemical properties of the starting materials, intermediates, and the final product is presented in Table 1.

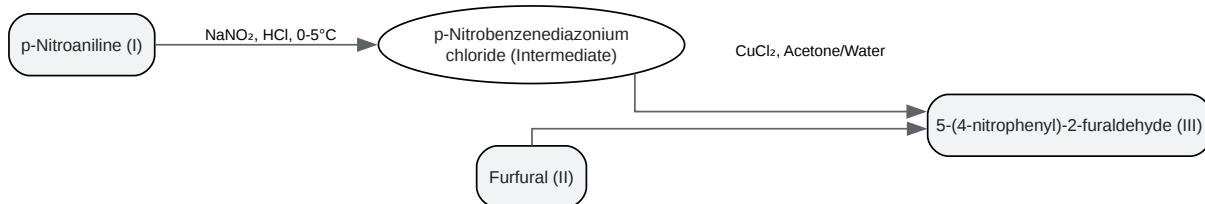
Table 1: Physicochemical Properties of Compounds in the **Dantrolene Sodium** Synthesis Pathway

Compound Name	Molecular Formula	Molecular Weight (g/mol)	Appearance	Melting Point (°C)	CAS Number
p-Nitroaniline	C ₆ H ₆ N ₂ O ₂	138.12	Yellow to brown crystalline solid	146-149	100-01-6
Furfural	C ₅ H ₄ O ₂	96.08	Colorless to yellow oily liquid	-38.7	98-01-1
5-(4-nitrophenyl)-2-furaldehyde	C ₁₁ H ₇ NO ₄	217.18	Light yellow to yellow-orange powder	205-209	7147-77-5
Benzaldehyde Semicarbazone	C ₈ H ₉ N ₃ O	163.18	White crystalline powder	222-224	1574-10-3
1-Aminohydantoin Hydrochloride	C ₃ H ₆ ClN ₃ O ₂	151.55	Pale yellow crystalline powder	201-205 (decomposes)	2827-56-7
Dantrolene	C ₁₄ H ₁₀ N ₄ O ₅	314.26	Orange to yellow crystalline powder	279-281 (decomposes)	7261-97-4
Dantrolene Sodium	C ₁₄ H ₉ N ₄ NaO ₅	336.24 (anhydrous)	Orange crystalline solid	>300	14663-23-1

Detailed Synthesis and Experimental Protocols

Stage 1: Synthesis of 5-(4-nitrophenyl)-2-furaldehyde (III)

This stage involves the diazotization of p-nitroaniline (I) followed by a copper-catalyzed Meerwein arylation with furfural (II).



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Synthesis of 5-(4-nitrophenyl)-2-furaldehyde

Experimental Protocol:

- **Diazotization of p-Nitroaniline (I):** A suspension of p-nitroaniline (1.0 g, 7.24 mmol) in a mixture of concentrated hydrochloric acid (1.5 mL) and water is heated until the solid dissolves. An additional portion of concentrated hydrochloric acid (3 mL) is added to stabilize the resulting diazonium salt. The solution is then cooled to 0°C in an ice bath. A solution of sodium nitrite (0.5 g, 7.24 mmol) in water is added dropwise while maintaining the temperature below 5°C. The mixture is stirred for 30 minutes at this temperature to ensure complete formation of the p-nitrobenzenediazonium chloride intermediate.
- **Meerwein Arylation:** To the freshly prepared diazonium salt solution, a solution of furfural (II) in acetone is added, followed by a catalytic amount of copper(II) chloride. The reaction mixture is stirred at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up and Purification:** Upon completion of the reaction, the mixture is poured into ice-water, and the precipitated solid is collected by filtration. The crude product is washed with water and then purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel to afford 5-(4-nitrophenyl)-2-furaldehyde (III) as a crystalline solid.^{[1][2][3]}

Quantitative Data:

Parameter	Value
Yield	74% (reported for a similar reaction)[4]
Melting Point	202-204 °C[1]

Stage 2: Synthesis of 1-Aminohydantoin Hydrochloride (VI)

An improved synthesis of 1-aminohydantoin hydrochloride involves the condensation of a semicarbazone with ethyl monochloroacetate, followed by hydrolysis. Using benzaldehyde semicarbazone as a starting material provides a good yield.



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Synthesis of 1-Aminohydantoin Hydrochloride

Experimental Protocol:

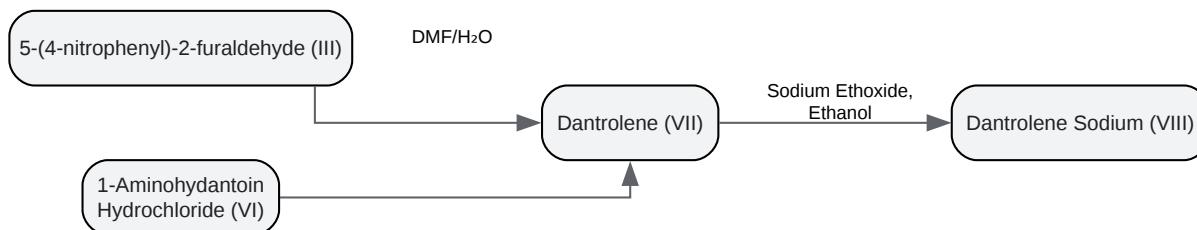
- Preparation of 1-Benzylideneaminohydantoin (V): To a solution of sodium (2.3 g, 0.1 mol) in super-dry industrial methylated spirits (50 mL), benzaldehyde semicarbazone (IV) (16.3 g, 0.1 mol) is added and dissolved. Ethyl monochloroacetate (12.35 g, 0.1 mol) is then added while maintaining the reaction temperature at approximately 55-60°C with stirring. The mixture is stirred at this temperature for an additional 30 minutes. The resulting sodium derivative of 1-(benzylideneamino)-hydantoin is then acidified to yield the free base (V).[5]
- Hydrolysis to 1-Aminohydantoin Hydrochloride (VI): A mixture of 1-benzylideneaminohydantoin (V) (20.3 g, 0.1 mol), concentrated hydrochloric acid (250 mL), and water (250 mL) is subjected to distillation until the distillate is free of benzaldehyde. The remaining solution is evaporated to near dryness under reduced pressure. Absolute ethanol (50 mL) is added, and the resulting white crystalline solid is collected by filtration, washed with ethanol, and dried to give 1-aminohydantoin hydrochloride (VI).[5]

Quantitative Data:

Parameter	Value
Yield of 1-Aminohydantoin HCl (from V)	88% ^[5]
Overall Yield (from hydrazine)	~60% ^[6]
Melting Point	201-205 °C (decomposes) ^[7]

Stage 3: Synthesis of Dantrolene (VII) and Dantrolene Sodium (VIII)

The final stage involves the condensation of 5-(4-nitrophenyl)-2-furaldehyde (III) with 1-aminohydantoin hydrochloride (VI) to form dantrolene (VII), followed by conversion to its sodium salt (VIII).



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Synthesis of Dantrolene and Dantrolene Sodium

Experimental Protocol:

- Synthesis of Dantrolene (VII): 5-(p-nitrophenyl)-2-furaldehyde (III) (40.0 g, 0.184 mol) is dissolved in dimethylformamide (DMF). An aqueous solution of 1-aminohydantoin hydrochloride (VI) (30.0 g, 0.198 mol) is added. The solution is chilled and diluted with water to precipitate the crude product. The collected solid is recrystallized from a suitable solvent to yield pure dantrolene (VII).

- Formation of **Dantrolene Sodium (VIII)**: Dantrolene (VII) is suspended in a suitable solvent like ethanol. An equimolar amount of a sodium base, such as sodium ethoxide or sodium methoxide, is added to the suspension with stirring. The resulting sodium salt precipitates from the solution and is isolated by filtration, washed with a non-polar solvent, and dried under vacuum to yield **dantrolene sodium (VIII)**.

Quantitative Data:

Parameter	Value
Yield of Dantrolene (VII)	Not explicitly stated in the primary patent example, but typically high for this type of condensation.
Melting Point of Dantrolene (VII)	279-281 °C (decomposes)

Spectroscopic Data

The structural elucidation of the intermediates and the final product is confirmed by various spectroscopic methods.

Table 2: Key Spectroscopic Data

Compound	1H NMR (δ , ppm)	IR (cm^{-1})	Mass Spectrometry (m/z)
5-(4-nitrophenyl)-2-furaldehyde	9.69 (s, 1H, CHO), 8.40-7.80 (m, 4H, Ar-H), 7.60-7.40 (m, 2H, furan-H)	~1679 (C=O), ~2850, ~2900 (aldehydic C-H), ~1520, ~1340 (NO ₂)[1]	217 (M ⁺)[1]
1-Aminohydantoin Hydrochloride	Data not readily available in searched literature.	Data not readily available in searched literature.	Data not readily available in searched literature.
Dantrolene	Data not readily available in searched literature.	Characteristic peaks for C=O, C=N, NO ₂ , and aromatic rings.	314 (M ⁺)[8]
Dantrolene Sodium	Data not readily available in searched literature.	An IR reference spectrum is available. [9][10]	Analysis is typically performed on the free base.[11][12]

Conclusion

The synthesis of **dantrolene sodium** is a well-established process that relies on classical organic reactions. This guide provides a detailed framework for its preparation, from the synthesis of key intermediates to the final salt formation. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field of drug development and medicinal chemistry. Further optimization of reaction conditions and purification methods may lead to improved overall yields and purity of the final active pharmaceutical ingredient.

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